molecular formula C13H12N2O5 B3904129 5-(2-hydroxy-3-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2-hydroxy-3-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3904129
M. Wt: 276.24 g/mol
InChI Key: NMVPWBWWZDDQCZ-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxy-3-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as HMPS, is a synthetic compound with potential applications in various fields of science. It was first synthesized in 1955 by G. L. Hobby and D. E. Wooley at the University of California. Since then, HMPS has been extensively studied for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of HMPS is not fully understood. However, it is believed to interact with cellular targets, such as enzymes and receptors, to exert its biological effects. HMPS has been reported to inhibit the activity of certain enzymes involved in tumor cell growth and viral replication.
Biochemical and Physiological Effects:
HMPS has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that HMPS can induce apoptosis, or programmed cell death, in tumor cells. HMPS has also been reported to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. In addition, HMPS has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

HMPS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. HMPS is also relatively inexpensive compared to other compounds used in similar experiments. However, HMPS has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on HMPS. One potential area of study is the development of novel HMPS-based materials for use in optoelectronic devices. Another potential area of study is the investigation of the mechanism of action of HMPS in tumor cells and viruses. Additionally, HMPS could be further investigated for its potential as a therapeutic agent for the treatment of cancer and viral infections.

Scientific Research Applications

HMPS has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, HMPS has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. In materials science, HMPS has been used as a precursor for the synthesis of novel organic-inorganic hybrid materials. In biochemistry, HMPS has been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-15-12(18)8(11(17)14-13(15)19)6-7-4-3-5-9(20-2)10(7)16/h3-6,16H,1-2H3,(H,14,17,19)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVPWBWWZDDQCZ-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-hydroxy-3-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-(2-hydroxy-3-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-(2-hydroxy-3-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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